

An In-depth Technical Guide to Methyl 2,6-dimethylpyridine-3-carboxylate

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Compound of Interest

Compound Name: 2,6-Dimethyl-nicotinic acid methyl ester

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2,6-dimethylpyridine-3-carboxylate, also known by its IUPAC name, methyl 2,6-dimethylnicotinate. This pyridine derivative is a significant building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and discusses its known and potential applications in drug discovery and development.

Chemical Identity and Properties

Methyl 2,6-dimethylpyridine-3-carboxylate is a substituted pyridine compound with a methyl ester functional group. Its chemical structure and key properties are summarized below.

Property	Value	Reference
IUPAC Name	methyl 6-methylpyridine-3-carboxylate	[1]
Synonyms	Methyl 2,6-dimethylnicotinate, 6-Methylnicotinic acid methyl ester	[2]
CAS Number	5470-70-2	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Appearance	Brown Solid	[3]

Synthesis of Methyl 2,6-dimethylpyridine-3-carboxylate

The primary route for the synthesis of methyl 2,6-dimethylpyridine-3-carboxylate is through the Fischer esterification of 6-methylnicotinic acid.[\[4\]](#) This method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[\[5\]](#) [\[6\]](#)

Experimental Protocol: Fischer Esterification

This protocol is based on a reported synthesis with a 75% yield.[\[6\]](#)

Materials:

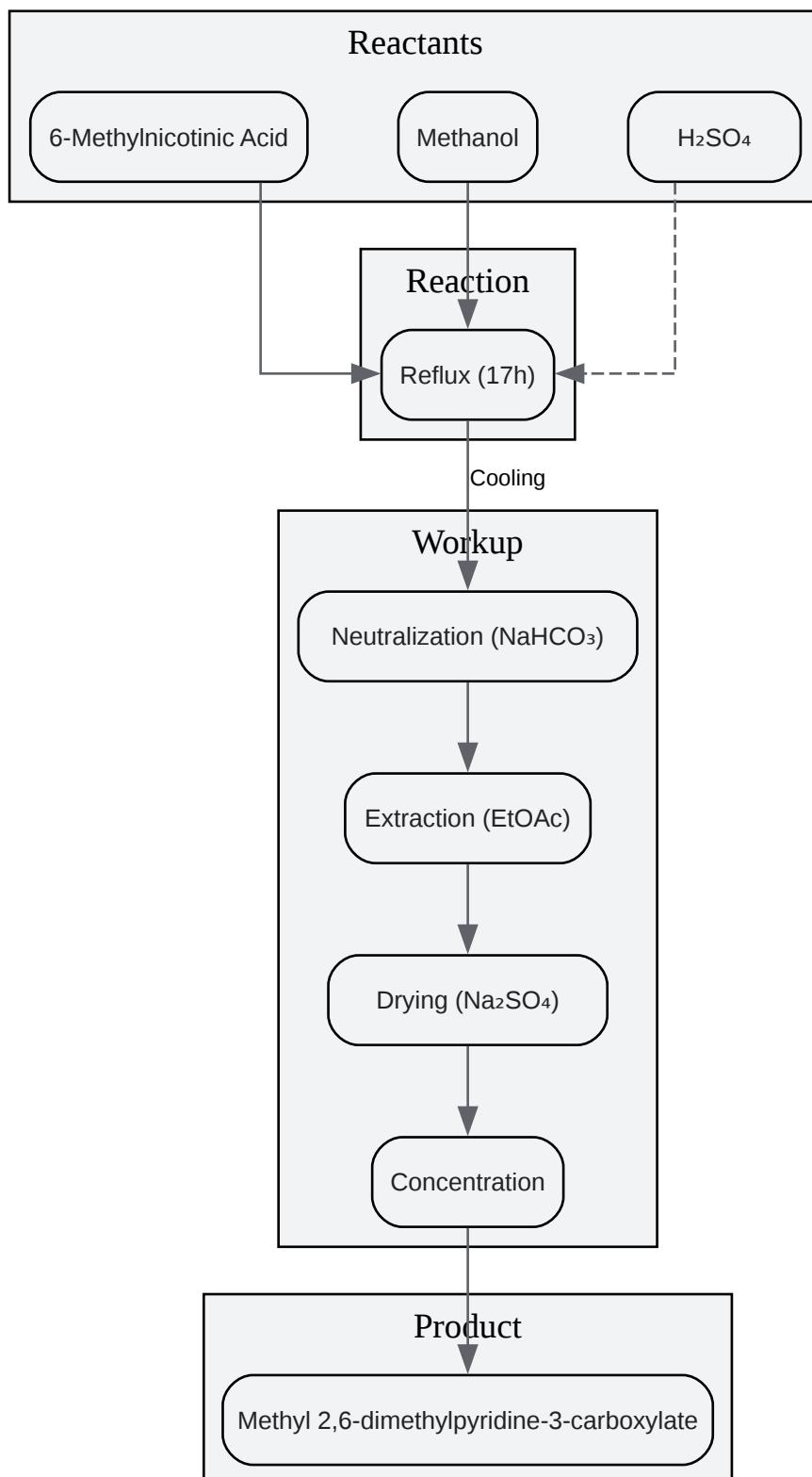
- 6-methylnicotinic acid (1.0 eq)
- Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)

- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.
- Heat the reaction mixture to reflux and maintain for 17 hours.[\[6\]](#)
- Monitor the reaction progress using an appropriate method (e.g., thin-layer chromatography).
- Upon completion, concentrate the mixture to dryness under reduced pressure.[\[6\]](#)
- Carefully adjust the pH of the residue to 7 using an ice-cold saturated aqueous solution of NaHCO₃.[\[6\]](#)
- Extract the aqueous layer with ethyl acetate (3x).[\[6\]](#)
- Combine the organic layers and wash with brine.[\[6\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate as a brown solid.[\[3\]](#)[\[6\]](#)

Synthesis Workflow

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Synthesis workflow for methyl 2,6-dimethylpyridine-3-carboxylate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data has been reported for methyl 6-methylnicotinate in CDCl₃.[6]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
9.06	s	-	1H	H-2 (Pyridine ring)
8.13	dd	2, 8	1H	H-4 (Pyridine ring)
7.20	d	8	1H	H-5 (Pyridine ring)
3.89	s	-	3H	-OCH ₃ (Ester methyl)
2.58	s	-	3H	-CH ₃ (Pyridine methyl)

Experimental Protocol for Spectroscopic Analysis

Sample Preparation for NMR:

- Weigh approximately 10-20 mg of the sample for ¹H NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Ensure the sample is completely dissolved before transferring it to an NMR tube.

Data Acquisition:

- Acquire the ¹H NMR spectrum using a standard pulse program.

- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

Applications in Drug Discovery and Development

Methyl 2,6-dimethylpyridine-3-carboxylate serves as a valuable intermediate in the synthesis of various biologically active molecules.

Pharmaceutical Intermediate

This compound is a key precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders.^{[3][4]} It is also used in the development of D-aspartate oxidase and D-amino acid oxidase inhibitors.^[3]

Potential Biological Activities

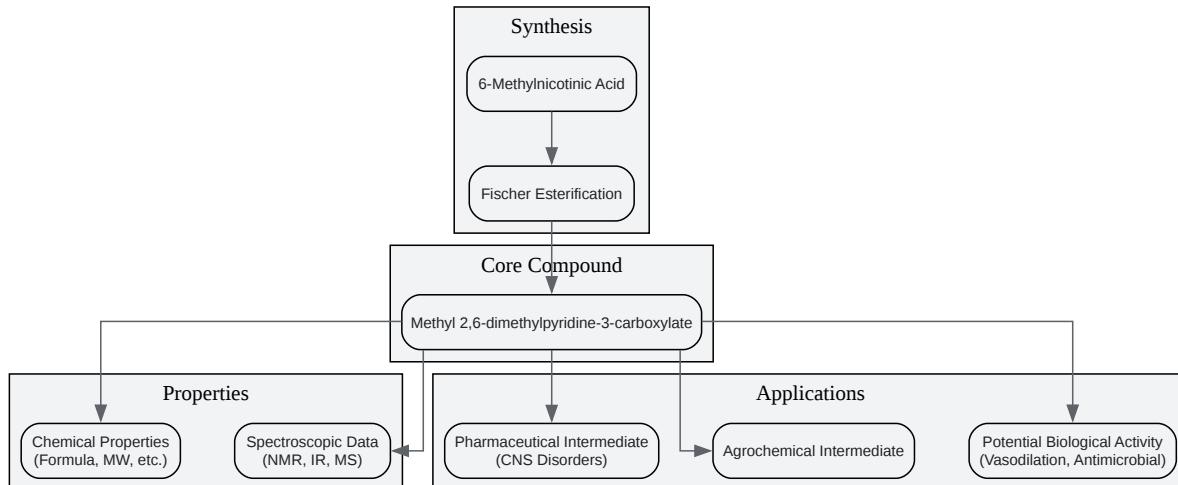
As a derivative of nicotinic acid (niacin), methyl 2,6-dimethylnicotinate is expected to exhibit similar biological activities after *in vivo* hydrolysis to the parent compound.^[7] These activities include:

- **Vasodilatory Effects:** Nicotinic acid is known to cause cutaneous vasodilation, or flushing, which is mediated by the G protein-coupled receptor GPR109A.^[7]
- **Antimicrobial Properties:** Some studies on analogous compounds suggest potential antimicrobial activity.

Agrochemicals

Methyl 2,6-dimethylpyridine-3-carboxylate and its derivatives are also utilized in the formulation of agrochemicals.

Logical Relationship Diagram



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Key relationships of the target compound.

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